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molecular formula C17H11FN2O B8351871 1-(4-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile

1-(4-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile

Cat. No. B8351871
M. Wt: 278.28 g/mol
InChI Key: TZUGZJYIZAIKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939435

Procedure details

The title compound was prepared by the procedure described in step 1 of Example 1 using 13.0 g of quinoline, 39.0 g of 4-fluorobenzoyl chloride, 0.1 g of aluminum chloride, 30.0 g of trimethyl silyl cyanide, and 500 mL of methylene chloride. The title compound (42.0 g) was obtained as a solid, m. p. 111-113° C. This product was used for the preparation of the title compound described in step 2, and for preparation of the title compound described in Example 4.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=[O:17])=[CH:14][CH:13]=1.C[Si]([C:25]#[N:26])(C)C>[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)Cl>[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([N:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]2[C:25]#[N:26])=[O:17])=[CH:14][CH:13]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Four
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)N2C(C=CC3=CC=CC=C23)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 150%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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